Oxirane, 2-(1-methylethenyl)-3-nitro-

Description

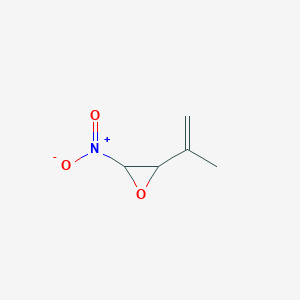

Oxirane, 2-(1-methylethenyl)-3-nitro- is an epoxide derivative featuring a nitro (-NO₂) group at position 3 and a 1-methylethenyl (isopropenyl) substituent at position 2 of the oxirane ring. This compound is structurally unique due to the electron-withdrawing nitro group, which significantly influences its reactivity and stability.

Properties

CAS No. |

62907-70-4 |

|---|---|

Molecular Formula |

C5H7NO3 |

Molecular Weight |

129.11 g/mol |

IUPAC Name |

2-nitro-3-prop-1-en-2-yloxirane |

InChI |

InChI=1S/C5H7NO3/c1-3(2)4-5(9-4)6(7)8/h4-5H,1H2,2H3 |

InChI Key |

WCEOHHDJNYHYCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1C(O1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2-(1-methylethenyl)-3-nitro- typically involves the epoxidation of alkenes followed by nitration. One common method is the epoxidation of 2-(1-methylethenyl)-1-propene using a peracid such as meta-chloroperoxybenzoic acid (m-CPBA) under mild conditions. The resulting epoxide is then nitrated using a nitrating agent like nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of Oxirane, 2-(1-methylethenyl)-3-nitro- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2-(1-methylethenyl)-3-nitro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction of the nitro group can yield amines.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can open the oxirane ring under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted alcohols or ethers.

Scientific Research Applications

Oxirane, 2-(1-methylethenyl)-3-nitro- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Oxirane, 2-(1-methylethenyl)-3-nitro- involves its reactivity due to the presence of the oxirane ring and the nitro group. The oxirane ring is highly strained and can undergo ring-opening reactions, while the nitro group can participate in redox reactions. These functional groups make the compound versatile in various chemical transformations.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Oxirane, 2-(1-methylethenyl)-3-nitro- with structurally related epoxides:

Key Observations :

Reactivity and Stability

- Nitro Group Influence: The nitro substituent increases the susceptibility of the epoxide ring to nucleophilic attack compared to ether- or alkyl-substituted oxiranes. For example, nitrophenyl glycidyl ethers (e.g., 2-(4-nitrophenoxy)methyloxirane) are prone to ring-opening reactions under acidic or basic conditions, forming diols or polymers .

- Thermal Stability : Alkyl-substituted oxiranes (e.g., 2-methyl-3-isopropyl oxirane) demonstrate higher thermal stability, as evidenced by gas chromatography retention indices (Kovats’ RI ~695–697) under isothermal conditions . In contrast, nitro-substituted epoxides may decompose at elevated temperatures due to destabilization of the nitro group.

Analytical and Spectroscopic Data

- Chromatography : Alkyl-substituted oxiranes (e.g., 2-methyl-3-isopropyl oxirane) exhibit distinct retention times on OV-101 columns (Kovats’ RI ~695–697) , whereas nitro-substituted analogs may require polar stationary phases for separation.

- Spectroscopy: ¹H/¹³C NMR and IR spectra of nitrophenyl oxiranes (e.g., 2-(4-nitrophenoxy)methyloxirane) confirm epoxide ring integrity and nitro group presence via characteristic shifts (e.g., nitro C-N stretch at ~1520 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.